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Compound of Interest

Compound Name: 2,3,6-Trifluoropyridin-4-amine

Cat. No.: B1283207

An In-depth Technical Guide to 2,3,6-
Trifluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,3,6-Trifluoropyridin-4-amine is limited.
This guide provides a comprehensive overview based on available information for the target
compound and data from structurally related analogs to infer its physicochemical properties.

Core Molecular Information

2,3,6-Trifluoropyridin-4-amine is a fluorinated pyridine derivative with potential applications in
medicinal chemistry and materials science. The presence of three fluorine atoms is expected to
significantly influence its electronic properties, reactivity, and biological activity.
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Property Value Source

CAS Number 63489-55-4 [Internal Search]
Molecular Formula CsHsF3N:2 [Internal Search]
Molecular Weight 148.08 g/mol [Internal Search]
Canonical SMILES C1=C(C(=NC(=C1F)F)N)F [Internal Search]
InChl Key Not Available

Appearance Expected to be a solid [Inference]

» Short term: -4°C; Long term:
Storage Conditions 20°C [Internal Search]

Estimated Physicochemical Properties

Due to the absence of direct experimental data for 2,3,6-Trifluoropyridin-4-amine, the
following table provides estimated values and data from structurally similar compounds to offer
a comparative perspective.
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Melting Point
4

Not Available 82 - 88 120 - 121 Not Available

Boiling Point (°C)  Not Available Not Available Not Available 102

Estimated to be
lower than non-
fluorinated
aminopyridines
pKa due to the Not Available Not Available Not Available
electron-
withdrawing
nature of fluorine

atoms.[1]

Expected to have
good solubility in
- polar organic ) ] Insoluble in
Solubility ) Not Available Not Available
solvents like water
DMSO and

methanol.[2][3]

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of 2,3,6-Trifluoropyridin-4-amine is
not available in the reviewed literature, a plausible synthetic route can be proposed based on
established methods for the synthesis of fluorinated aminopyridines. A common approach
involves the nucleophilic aromatic substitution of a polyfluorinated pyridine precursor.

Proposed Synthetic Pathway:
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A potential synthesis could involve the reaction of 2,3,4,6-tetrafluoropyridine with ammonia or a
protected amine. The 4-position in perfluoropyridine is generally the most susceptible to
nucleophilic attack.

( )

> Reaction Nucleophilic Aromatic Substitution =[ ]

Click to download full resolution via product page

Caption: Proposed synthesis of 2,3,6-Trifluoropyridin-4-amine.

General Experimental Protocol (Hypothetical):

e Reaction Setup: In a sealed reaction vessel, dissolve 2,3,4,6-tetrafluoropyridine in a suitable
aprotic solvent such as acetonitrile or DMSO.

» Nucleophilic Addition: Add an excess of aqueous ammonia or a solution of a protected amine
(e.g., benzylamine, followed by deprotection) to the reaction mixture.

e Heating and Monitoring: Heat the mixture at a controlled temperature (e.g., 80-120 °C) and
monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-
layer chromatography (TLC).

o Work-up: After completion, cool the reaction mixture and partition it between water and an
organic solvent (e.g., ethyl acetate).

 Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and
concentrate it under reduced pressure. Purify the crude product by column chromatography
on silica gel.

Workflow for Characterization of a Novel Fluorinated Pyridine:
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Caption: Workflow for the synthesis and characterization of a novel compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predictions based on the
structure of 2,3,6-Trifluoropyridin-4-amine and general principles of spectroscopy.

4.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple, showing a signal for the C5-proton and
signals for the amine protons.
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e C5-H: This proton would likely appear as a complex multiplet due to coupling with the
adjacent fluorine atoms (F6 and the more distant F2 and F3). Its chemical shift would be in
the aromatic region, influenced by the electron-withdrawing fluorine atoms.

e NHz: The amine protons would likely appear as a broad singlet. The chemical shift would be
dependent on the solvent and concentration.

4.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show five distinct signals for the pyridine ring carbons. Each
carbon signal would be split by the fluorine atoms attached to or near it (C-F coupling).

e C-F signals: The signals for C2, C3, and C6 will show large one-bond C-F coupling
constants.

e C4 and C5 signals: These signals will show smaller two- or three-bond C-F couplings. The
chemical shifts will be significantly influenced by the fluorine substituents.

4.3. 19F NMR Spectroscopy

The 19F NMR spectrum is expected to show three distinct signals for the fluorine atoms at the
C2, C3, and C6 positions. These signals would likely appear as multiplets due to F-F and F-H
coupling.

4.4. IR Spectroscopy

The infrared spectrum would be expected to show characteristic absorption bands for the N-H
and C-F bonds.

N-H stretching: Two bands in the region of 3300-3500 cm~* for the symmetric and
asymmetric stretching of the primary amine.

N-H bending: A band around 1600-1650 cm~1.

C-F stretching: Strong absorption bands in the region of 1000-1400 cm™1,

Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm~1 region.
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4.5. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M*) at m/z 148.
Fragmentation patterns would likely involve the loss of HF and other small molecules.

Chemical Properties: Reactivity and Stability

o Reactivity: The pyridine ring is deactivated towards electrophilic substitution due to the
electron-withdrawing effects of the fluorine atoms. Conversely, it is activated for nucleophilic
aromatic substitution, where a fluorine atom could potentially be displaced by a strong
nucleophile, although the 4-amino group is a strong activating group which may complicate
this. The amino group can undergo typical reactions of primary aromatic amines, such as
diazotization and acylation.[4]

 Stability: Fluorinated pyridines are generally stable compounds. The provided storage
conditions of -4°C to -20°C suggest that the compound may be sensitive to prolonged
exposure to higher temperatures or light.

Conclusion

2,3,6-Trifluoropyridin-4-amine is a compound of interest for which detailed experimental
characterization is currently lacking in public literature. This guide provides a foundational
understanding based on its molecular structure and by drawing parallels with related
fluorinated pyridines. The proposed synthetic and characterization workflows offer a roadmap
for researchers aiming to work with this and similar novel compounds. Further experimental
investigation is necessary to fully elucidate its chemical and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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